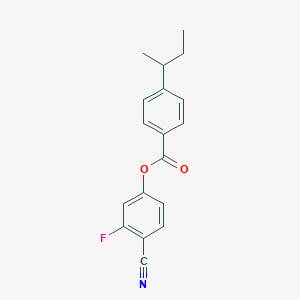
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-(butan-2-yl)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The benzylic position can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Amides or thioethers.
Hydrolysis: 4-Cyano-3-fluorophenol and 4-(butan-2-yl)benzoic acid.
Oxidation: Benzoic acid derivatives.
科学的研究の応用
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Analytical Chemistry: It can serve as a reference compound in chromatographic and spectroscopic analyses.
作用機序
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: This compound has a similar structure but with a cyclohexyl group instead of a butyl group.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: This compound differs by having a pentyl group instead of a butyl group.
Uniqueness
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is unique due to the presence of the butan-2-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in designing materials or drugs with specific desired properties.
特性
CAS番号 |
143995-50-0 |
|---|---|
分子式 |
C18H16FNO2 |
分子量 |
297.3 g/mol |
IUPAC名 |
(4-cyano-3-fluorophenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C18H16FNO2/c1-3-12(2)13-4-6-14(7-5-13)18(21)22-16-9-8-15(11-20)17(19)10-16/h4-10,12H,3H2,1-2H3 |
InChIキー |
VLNJHORXGWWCHB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


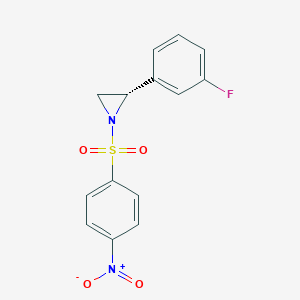
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

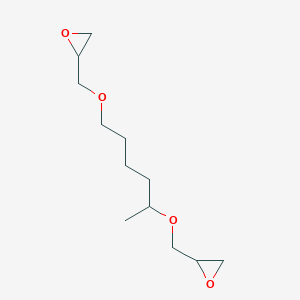
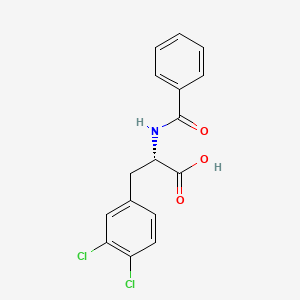
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
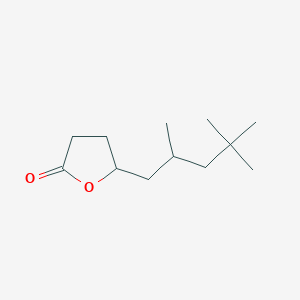

![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

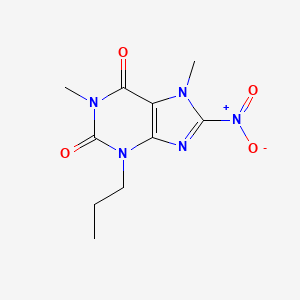
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
